molecular formula C13H13ClN4O3 B5221809 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide

カタログ番号 B5221809
分子量: 308.72 g/mol
InChIキー: CEEUISPZFGJEGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and function of B cells and other immune cells.

作用機序

The mechanism of action of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves the selective inhibition of BTK, a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling and activation. BTK is a downstream effector of various signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B cell survival, proliferation, and differentiation. By inhibiting BTK activity, TAK-659 can block these signaling pathways and induce apoptosis in B cells, leading to the suppression of B cell-mediated immune responses.
Biochemical and Physiological Effects:
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been shown to exhibit potent anti-tumor activity in various B cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In addition, this compound has also been reported to have anti-inflammatory effects in several autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. Moreover, TAK-659 has been shown to modulate the immune response by regulating cytokine production and immune cell trafficking, suggesting its potential as an immunomodulatory agent.

実験室実験の利点と制限

One of the major advantages of using 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide in lab experiments is its high potency and selectivity for BTK inhibition, which allows for the precise modulation of B cell-mediated immune responses. Moreover, this compound has demonstrated excellent pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life, making it a promising candidate for clinical development. However, one of the limitations of using TAK-659 in lab experiments is its potential off-target effects, which may lead to unwanted toxicity and adverse effects.

将来の方向性

Several future directions can be explored to further investigate the therapeutic potential of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide. Firstly, more preclinical studies are needed to evaluate the efficacy and safety of this compound in various B cell malignancies and autoimmune/inflammatory diseases. Secondly, clinical trials are required to assess the clinical benefits of TAK-659 in patients with these diseases. Thirdly, combination therapies involving TAK-659 and other targeted agents or immunotherapies can be explored to enhance the therapeutic efficacy and overcome drug resistance. Lastly, the development of novel BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties can be pursued to further optimize the treatment of B cell-mediated diseases.

合成法

The synthesis of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(1H-imidazol-1-yl)propylamine in the presence of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), in a suitable solvent, such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). The reaction mixture is then purified by column chromatography or recrystallization to obtain the final product in high yield and purity.

科学的研究の応用

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and activation. Moreover, TAK-659 has also been shown to modulate the immune response by regulating cytokine production and immune cell trafficking.

特性

IUPAC Name

4-chloro-N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c14-10-2-3-11(12(8-10)18(20)21)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEUISPZFGJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。